N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 352704-71-3
VCID: VC21473360
InChI: InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)8-5-9(18-2)7-10(6-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,17)
SMILES: CCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Molecular Formula: C13H15N3O3S2
Molecular Weight: 325.4g/mol

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

CAS No.: 352704-71-3

Cat. No.: VC21473360

Molecular Formula: C13H15N3O3S2

Molecular Weight: 325.4g/mol

* For research use only. Not for human or veterinary use.

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide - 352704-71-3

Specification

CAS No. 352704-71-3
Molecular Formula C13H15N3O3S2
Molecular Weight 325.4g/mol
IUPAC Name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)8-5-9(18-2)7-10(6-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,17)
Standard InChI Key UQZBARSQABXYCF-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Canonical SMILES CCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC

Introduction

Chemical Structure and Properties

Structural Composition

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide consists of a central 1,3,4-thiadiazole ring connected to two key functional groups: an ethylsulfanyl group at the 5-position and a 3,5-dimethoxybenzamide moiety attached via an amide bond at the 2-position. The molecular structure reveals several key pharmacophoric elements that contribute to its potential biological activities .

The compound is characterized by the following molecular identifiers:

ParameterValue
Molecular FormulaC₁₃H₁₅N₃O₃S₂
Molecular Weight325.4 g/mol
Exact Mass325.055484 g/mol
InChIInChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)8-5-9(18-2)7-10(6-8)19-3/h5-7H,4H2,1-3H3,(H,14,15,17)
InChIKeyUQZBARSQABXYCF-UHFFFAOYSA-N

The molecule contains three nitrogen atoms, three oxygen atoms, and two sulfur atoms, creating a heteroatom-rich structure with multiple potential hydrogen bond donors and acceptors .

Physical and Chemical Properties

Based on its structural composition and comparisons with similar thiadiazole derivatives, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide likely exhibits the following physicochemical properties:

PropertyCharacteristic
Physical StateCrystalline solid at room temperature
SolubilityModerately soluble in DMSO and other polar organic solvents; limited water solubility
StabilityRelatively stable under standard conditions; sensitive to strong oxidizing agents
Melting PointExpected range: 180-220°C (based on similar compounds)
Log PEstimated between 2.5-3.5 (indicating moderate lipophilicity)

The compound's solubility profile suggests it would require careful formulation considerations for any potential pharmaceutical applications.

Synthesis Methods

General Synthetic Approach

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves a multi-step process that can be divided into two main phases: formation of the 1,3,4-thiadiazole core and subsequent functionalization with the dimethoxybenzamide group.

Based on established methods for similar compounds, the synthesis pathway likely includes:

  • Formation of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide derivatives

  • Preparation of 3,5-dimethoxybenzoyl chloride from the corresponding benzoic acid

  • Coupling reaction between the amine and acid chloride to form the target amide

Detailed Synthetic Procedure

A probable synthetic route adapted from literature procedures for similar thiadiazole derivatives can be outlined as follows:

Step 1: Preparation of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine
A reaction mixture containing thiosemicarbazide and an appropriate precursor in ethanol with tert-butyl hydroperoxide is stirred at room temperature. After completion (monitored by TLC), the solvent is evaporated, and the product is extracted and purified by column chromatography .

Step 2: Preparation of 3,5-dimethoxybenzoyl chloride
3,5-Dimethoxybenzoic acid is treated with thionyl chloride under reflux conditions to yield the corresponding acid chloride.

Step 3: Amide Formation
The 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base (typically triethylamine) in dichloromethane at 0-25°C to yield the target compound. The product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide. The available data indicates:

ParameterValue
NMR Spectrometer Frequency300.135 MHz
Observed Nucleus¹H
SolventDMSO-d₆
Temperature318°C
NMR Offset15.328 ppm

The proton NMR spectrum would likely show characteristic signals for the ethyl group (triplet and quartet), methoxy groups (singlets), aromatic protons, and the amide NH proton, providing confirmation of the compound's structure .

Biological Activities and Applications

Antimicrobial Properties

Based on research conducted on structurally similar thiadiazole derivatives, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide may exhibit significant antimicrobial activity against various pathogens. Thiadiazole compounds are known to interact with microbial cell membranes and disrupt essential enzymatic processes.

Potential antimicrobial mechanisms include:

  • Inhibition of cell wall synthesis

  • Disruption of membrane integrity

  • Interference with nucleic acid synthesis

  • Inhibition of metabolic enzymes

The presence of the ethylsulfanyl group potentially enhances lipophilicity, facilitating penetration through microbial cell membranes.

Anti-inflammatory and Analgesic Effects

The dimethoxybenzamide component of the molecule suggests potential anti-inflammatory and analgesic properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate pain response pathways.

Comparative studies with related compounds indicate these effects may operate through:

  • Inhibition of cyclooxygenase enzymes

  • Modulation of inflammatory mediator release

  • Interference with pain signaling mechanisms

Structure-Activity Relationship Analysis

Key Structural Features

The biological activity of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is influenced by several key structural components:

  • 1,3,4-Thiadiazole Ring:

    • Provides rigidity to the molecule

    • Offers hydrogen bond acceptor sites

    • Contributes to metabolic stability

  • Ethylsulfanyl Group:

    • Enhances lipophilicity

    • Provides additional binding interactions

    • Influences pharmacokinetic properties

  • 3,5-Dimethoxybenzamide Moiety:

    • Contributes to specific target binding

    • Provides hydrogen bond donor/acceptor sites

    • May enhance membrane permeability

Comparison with Positional Isomers

The positioning of the methoxy groups on the benzamide ring significantly influences biological activity. A comparison with positional isomers reveals important structure-activity relationships:

CompoundMethoxy PositionsCharacteristic Differences
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide3,5Symmetrical substitution pattern; potential for distinct receptor interactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide2,4Adjacent and para substitution; different electronic effects on the amide bond
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide3,4Catechol-like structure; potential for different hydrogen bonding patterns
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide2,3Adjacent substitution; potential steric effects on conformation

Molecular Modeling and Docking Studies

Computational Analysis

Molecular modeling techniques provide insights into the three-dimensional structure and potential biological interactions of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide. Based on established computational methods used for similar compounds, the following properties can be predicted:

PropertyPredicted ValueSignificance
Topological Polar Surface Area (TPSA)~105-115 ŲIndicator of membrane permeability
Hydrogen Bond Donors1Contributes to target binding
Hydrogen Bond Acceptors6Enhances interaction potential
Rotatable Bonds5Affects conformational flexibility
Lipinski Rule ComplianceYesSuggests drug-likeness

These parameters suggest favorable pharmacokinetic properties for potential drug development .

Comparative Analysis with Similar Compounds

Structural Analogues

A comparison with structurally related compounds provides valuable insights into the potential properties and applications of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide:

CompoundKey Structural DifferencePotential Impact on Activity
N-[5-(1,3-dithian-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamideReplacement of ethylsulfanyl with dithiane; different methoxy positionsModified metabolic stability; altered binding profile
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl derivativesReplacement of ethylsulfanyl with isopropyl; different amide connectionChanged lipophilicity; different pharmacokinetics
N-(5-Ethyl- thiadiazol-2-yl) derivativesReplacement of ethylsulfanyl with ethylReduced hydrogen bond potential; altered electronic properties
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamideDifferent aromatic substitution patternDifferent selectivity profile; modified solubility

This comparison highlights how subtle structural modifications can significantly influence the physicochemical properties and biological activities of these compounds .

Pharmacophore Analysis

Based on the analysis of related compounds with established biological activities, several key pharmacophoric features can be identified for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide:

  • The 1,3,4-thiadiazole ring as a rigid scaffold

  • The amide bond as a hydrogen bond donor/acceptor

  • The ethylsulfanyl group as a hydrophobic element

  • The methoxy groups as hydrogen bond acceptors and electronic modulators

These elements collectively form a pharmacophore model that could guide further structural optimization for specific biological targets .

Future Research Directions

Synthetic Modifications

Future research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide could explore several synthetic modifications to enhance its properties:

  • Variation of the alkyl chain length in the alkylsulfanyl group to optimize lipophilicity

  • Introduction of additional functional groups on the aromatic ring to modulate electronic properties

  • Replacement of methoxy groups with other substituents (e.g., halogens, trifluoromethoxy) to alter metabolic stability

  • Incorporation of the compound into hybrid molecules with complementary pharmacophores

These modifications could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Biological Investigation

Comprehensive biological evaluation would be essential to fully characterize the potential applications of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide:

  • Antimicrobial screening against diverse pathogens including resistant strains

  • Anti-inflammatory assays to evaluate cytokine inhibition and other mechanisms

  • Anticancer testing against multiple cell lines to determine selectivity

  • Enzyme inhibition studies to identify specific molecular targets

  • In vivo studies to assess pharmacokinetics, efficacy, and safety

These investigations would provide a more complete understanding of the compound's biological profile and guide its potential development for specific applications .

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